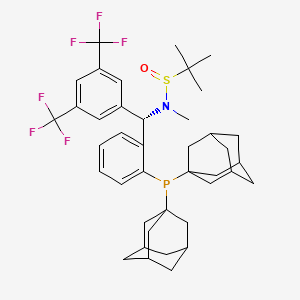![molecular formula C7H8N2O B13648252 5H,6H,7H-pyrrolo[3,4-b]pyridin-2-ol](/img/structure/B13648252.png)
5H,6H,7H-pyrrolo[3,4-b]pyridin-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5H,6H,7H-pyrrolo[3,4-b]pyridin-2-ol is a heterocyclic compound that features a fused pyrrole and pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H,6H,7H-pyrrolo[3,4-b]pyridin-2-ol typically involves multi-step organic synthesis. One common method includes the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 2-aminopyridine with an appropriate aldehyde or ketone can lead to the formation of the desired pyrrolo[3,4-b]pyridine core .
Industrial Production Methods
This often involves the use of continuous flow reactors and other advanced techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
5H,6H,7H-pyrrolo[3,4-b]pyridin-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of pyrrolo[3,4-b]pyridin-2-one, while substitution reactions can yield various halogenated or alkylated derivatives .
Scientific Research Applications
5H,6H,7H-pyrrolo[3,4-b]pyridin-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 5H,6H,7H-pyrrolo[3,4-b]pyridin-2-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5H,6H,7H-pyrrolo[3,4-b]pyridin-4-ol: Another compound with a similar core structure but different functional groups.
6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-2-ol dihydrochloride: A derivative with additional hydrochloride groups.
Uniqueness
5H,6H,7H-pyrrolo[3,4-b]pyridin-2-ol is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C7H8N2O |
|---|---|
Molecular Weight |
136.15 g/mol |
IUPAC Name |
1,5,6,7-tetrahydropyrrolo[3,4-b]pyridin-2-one |
InChI |
InChI=1S/C7H8N2O/c10-7-2-1-5-3-8-4-6(5)9-7/h1-2,8H,3-4H2,(H,9,10) |
InChI Key |
ZUDFMIXXAWBWBL-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(CN1)NC(=O)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 4-chloroimidazo[1,2-a]quinoxaline-3(5H)-carboxylate](/img/structure/B13648175.png)


![N-([1,1'-biphenyl]-4-yl)-N-(9,9-dimethyl-9H-fluoren-2-yl)-9,9'-spirobi[fluoren]-2-amine](/img/structure/B13648191.png)

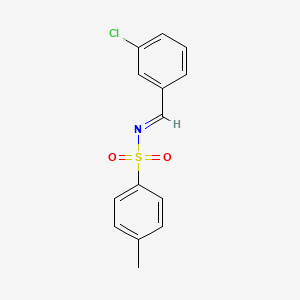
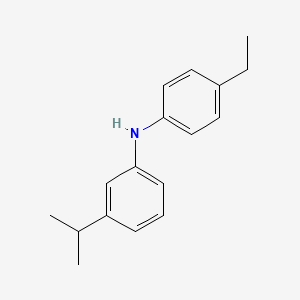
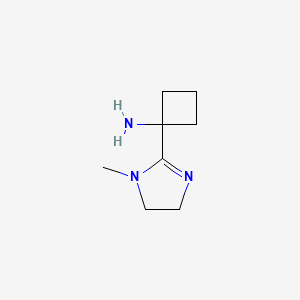
![(2S)-4-carbamoyl-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylbutanoicacid](/img/structure/B13648232.png)
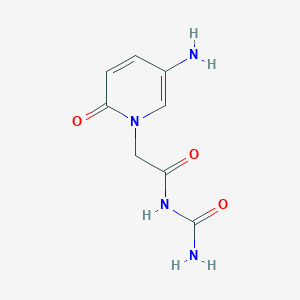
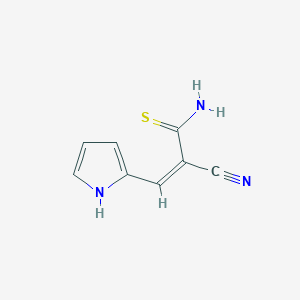
![Pentacyclo[6.3.0.0^{2,6}.0^{3,10}.0^{5,9}]undecan-4-ylmethanamine](/img/structure/B13648258.png)

